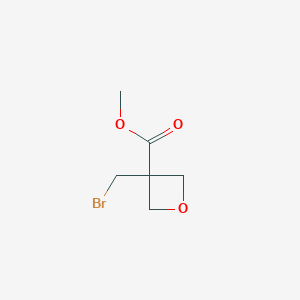

![molecular formula C23H24N2O5S B2525656 ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1251671-32-5](/img/structure/B2525656.png)

ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the case of ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate, although not directly synthesized in the provided papers, related compounds offer insight into potential synthetic routes. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, followed by characterization using various spectroscopic methods . Similarly, the synthesis of potential metabolites of a related benzoate compound required the development of stereospecific oxidizing reagents and conditions, highlighting the complexity and sensitivity of such systems .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Theoretical and experimental methods such as Ab Initio Hartree Fock and Density Functional Theory can be used to calculate vibrational frequencies and geometric parameters, which can then be compared with experimental X-ray diffraction data for validation . These methods provide detailed insights into bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a molecule.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to the formation of various products depending on the reactants and conditions used. For example, Lewis acid-mediated cyclizations of certain pyrrolidinones and isoindolinones led to the formation of novel 1,4-benzothiazepines and 1,4-benzoxazepines, respectively . These reactions demonstrate the potential transformations that the ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate molecule could undergo under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of certain functional groups can confer specific reactivity patterns, as seen with the novel anti-juvenile hormone agent, which showed biological activity due to the presence of a 4-ethoxycarbonyl group on the benzene ring . Additionally, the insecticidal activity of a compound from Piper guanacastensis was attributed to its specific molecular structure . These examples underscore the importance of detailed molecular analysis to understand the properties of ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate.

Applications De Recherche Scientifique

Synthesis and Characterization

Orthogonally Protected Amino Acids for Edeine Analogs : Czajgucki, Sowiński, and Andruszkiewicz (2003) developed methods for synthesizing orthogonally protected amino acids useful for the syntheses of edeine analogs, highlighting the versatility of related compounds in peptide synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Chiral Building Blocks for Alkaloid Synthesis : Hirai, Terada, Yamazaki, and Momose (1992) investigated the asymmetric intramolecular Michael reaction, producing chiral building blocks for alkaloid synthesis. This underscores the compound's role in creating stereoselectively enriched intermediates for complex natural product synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).

AFDX-Type Compounds with Affinity to Muscarinic M2-Receptor : Holzgrabe and Heller (2003) described a synthetic route for compounds with affinity to the muscarinic M2 receptor, demonstrating the compound's potential in developing therapeutics targeting the cholinergic system (Holzgrabe & Heller, 2003).

Biological Activity

Antimicrobial Activity of Pyridine Derivatives : Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including those related to the compound of interest, which showed variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Catalytic Arylation of Aldehydes : Fontes, Verdaguer, Solà, Pericàs, and Riera (2004) reported on the use of related piperidino compounds as catalysts for the arylation of aldehydes, illustrating the compound's applicability in organic synthesis and catalysis (Fontes, Verdaguer, Solà, Pericàs, & Riera, 2004).

Propriétés

IUPAC Name |

ethyl 3-[1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S/c1-2-30-23(27)17-9-8-10-18(15-17)25-16-21(22(26)24-13-6-3-7-14-24)31(28,29)20-12-5-4-11-19(20)25/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIKCFONCBGTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

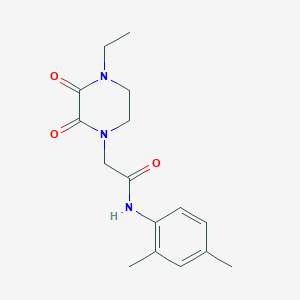

![2,5-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2525574.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2525582.png)

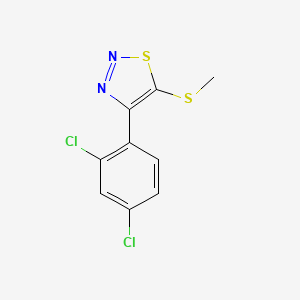

![1-(3,5-Dichlorophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2525585.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)

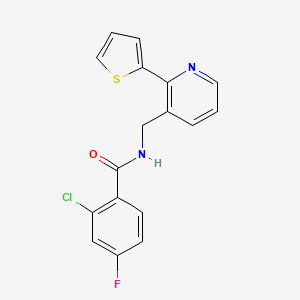

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2525591.png)

![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)

![N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2525596.png)